molecular formula C₂₅H₃₂F₂O₆ B1153387 6α,​9α-​Difluoroprednisolone 21-Butyrate

6α,​9α-​Difluoroprednisolone 21-Butyrate

Cat. No.: B1153387
M. Wt: 466.51
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorination in Steroid Chemistry

The introduction of fluorine atoms into steroid molecules is a pivotal strategy in medicinal chemistry that can profoundly alter their biological profiles. numberanalytics.com Fluorination, the process of incorporating fluorine, can lead to significant changes in a steroid's lipophilicity, metabolic stability, and receptor binding affinity. numberanalytics.com Historically, the field of fluorinated steroids began with the synthesis of 9α-fluorocortisol, a compound that showed markedly increased glucocorticoid activity compared to its non-fluorinated parent, cortisol. numberanalytics.com This discovery spurred extensive research into the synthesis and application of other fluorinated steroids. numberanalytics.com

From a chemical standpoint, the high electronegativity of the fluorine atom can influence the electronic environment of the entire steroid nucleus, which in turn affects how the molecule interacts with its biological targets, such as the glucocorticoid receptor. numberanalytics.commdpi.com This modification can enhance the potency of the steroid. mdpi.com For instance, fluorinated glucocorticoids like dexamethasone (B1670325) are noted for their higher stability and potency compared to non-fluorinated counterparts such as prednisone (B1679067). mdpi.com The strategic placement of fluorine atoms, such as at the 6- and 9-positions, is a key area of investigation aimed at developing corticosteroids with improved therapeutic indices. nih.govnih.govnih.gov The process often involves electrophilic fluorination of steroid enol esters, and the stereoselectivity of this reaction is a critical factor, as different isomers (e.g., 6α vs. 6β) can have vastly different pharmacological activities. nih.govnih.gov Generally, the 6α-isomers are considered more pharmacologically active. nih.govnih.gov

General Overview of Prednisolone (B192156) Derivatives in Research

Prednisolone is a glucocorticoid that serves as a foundational structure for a wide array of derivatives explored in scientific research. drugbank.comwikipedia.org It is a corticosteroid hormone used to study inflammatory conditions, autoimmune disorders, and certain cancers. drugbank.comwikipedia.org In a research context, prednisolone and its chemical relatives are investigated for their anti-inflammatory and immunosuppressive properties. drugbank.com These effects are primarily mediated through binding to the glucocorticoid receptor, which leads to changes in gene expression, inhibiting pro-inflammatory signals and promoting anti-inflammatory ones. drugbank.com

Researchers have synthesized numerous prednisolone derivatives to enhance its properties or to study structure-activity relationships. nih.govresearchgate.net For example, the synthesis of 6-(methoxycarbonyl)prednisolone was undertaken to create a steroidal antedrug that retains anti-inflammatory activity with potentially reduced systemic effects. nih.gov Other research has explored nitric oxide (NO)-donating prednisolone derivatives, such as NCX-1015, which showed enhanced glucocorticoid receptor binding and signaling. researchgate.net The metabolism of these compounds is also a key area of study; for instance, prednisolone and prednisone undergo reversible metabolism in the body, with prednisone acting as a prodrug for the active prednisolone. researchgate.net Analytical techniques like high-performance liquid chromatography (HPLC) are essential tools for determining the concentration of prednisolone and its derivatives in biological samples for research purposes. nih.govnih.gov

Positioning of 6α,9α-Difluoroprednisolone 21-Butyrate within Steroid Research

The compound 6α,9α-Difluoroprednisolone 21-Butyrate is a specific, highly fluorinated derivative of prednisolone. synthinkchemicals.comsimsonpharma.compharmaffiliates.com Within the landscape of steroid research, it is primarily recognized as a related compound and impurity of Difluprednate (B1670567). veeprho.comclearsynth.com Difluprednate itself is a potent corticosteroid, and its full chemical name is 6α,9α-Difluoroprednisolone 21-acetate 17-butyrate. sigmaaldrich.comsigmaaldrich.com

Data Tables

Table 1: Physicochemical Properties of 6α,9α-Difluoroprednisolone 21-Butyrate

Property Value Source(s)
Chemical Name 2-((6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl butyrate (B1204436) synthinkchemicals.comsimsonpharma.compharmaffiliates.com
Molecular Formula C25H32F2O6 synthinkchemicals.comsimsonpharma.comclearsynth.com
Molecular Weight 466.51 g/mol synthinkchemicals.comsimsonpharma.comclearsynth.com
Appearance White Solid pharmaffiliates.com
Storage 2-8°C Refrigerator pharmaffiliates.com

| Category | Prednisolone Impurity, Steroid | pharmaffiliates.comclearsynth.com |

Table 2: Compound Names Mentioned in this Article

Compound Name
6α,9α-Difluoroprednisolone 21-Butyrate
6α,9α-Difluoroprednisolone 21-acetate 17-butyrate (Difluprednate)
9α-fluorocortisol
Cortisol
Dexamethasone
Prednisone
Prednisolone
6-(methoxycarbonyl)prednisolone

Properties

Molecular Formula

C₂₅H₃₂F₂O₆

Molecular Weight

466.51

Origin of Product

United States

Synthetic Chemistry and Advanced Structural Elucidation of 6α,9α Difluoroprednisolone 21 Butyrate

Established Synthetic Pathways for Difluoroprednisolone Derivatives

The synthesis of difluoroprednisolone derivatives is a complex process that involves several stages, including the formation of precursors and intermediates, followed by stereoselective and fluorination strategies.

Precursor Chemistry and Intermediate Compounds

The synthesis of 6α,9α-difluoroprednisolone derivatives often begins with the creation of a 9β,11β-epoxide of a suitable prednisolone (B192156) derivative. google.com In some cases, the synthesis of difluoroprednisolone derivatives can also be achieved by converting the corresponding 6α-9α-difluoro-prednisolone into a 17,21-alkylorthoalkanoate ester, which is then cleaved with an acid to produce the 17-alkanoate ester. google.com This is followed by acylation at the 21-position. google.com

Key precursors and intermediates in these synthetic pathways include:

Hydrocortisone-21-acetate : This compound can be used as a starting material, which undergoes dehydration to form an intermediate that is then subjected to butyric acid esterification. newdrugapprovals.org

6α-fluoro-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-17,21-diol-3,20-dione : This intermediate is reacted with anhydrous hydrogen fluoride (B91410) in tetrahydrofuran (B95107) to introduce the second fluorine atom at the 9α position. google.com

Enol esters of steroids : Enol ester derivatives of steroids like progesterone, testosterone, and hydrocortisone (B1673445) are used in electrophilic fluorination reactions. nih.gov

The following table provides a summary of key precursors and their roles in the synthesis of difluoroprednisolone derivatives.

Precursor/IntermediateRole in Synthesis
Hydrocortisone-21-acetateStarting material for dehydration and subsequent esterification. newdrugapprovals.org
6α-fluoro-9β,11β-epoxy-16α-methyl-pregna-1,4-diene-17,21-diol-3,20-dioneIntermediate for fluorination at the 9α position. google.com
Steroid enol estersSubstrates for electrophilic fluorination to introduce fluorine at the 6-position. nih.gov

Stereoselective Synthesis and Fluorination Strategies

The introduction of fluorine atoms into the steroid nucleus requires precise control of stereochemistry, as the biological activity of the resulting compound is highly dependent on the spatial arrangement of the fluorine atoms. nih.govnumberanalytics.com

Key strategies for stereoselective synthesis and fluorination include:

Electrophilic Fluorination : This is a common method for introducing fluorine into steroid molecules. nih.govnumberanalytics.com Reagents like Selectfluor® are used for their ability to achieve highly stereospecific 6α-fluorination of enolized 21-esters of 17-hydroxy-9β,11β-epoxy steroids. google.com

Nucleophilic Fluorination : Amine/HF reagents, such as Et3N·3HF and Pyr·9HF (Olah's reagent), are frequently used for nucleophilic substitution reactions to introduce fluorine. researchgate.net The regio- and stereoselectivity of these reactions are highly dependent on the nature of the epoxide and the acidity of the HF reagent. researchgate.net

Epoxide Ring Opening : The reaction of a 9β,11β-epoxide with hydrogen fluoride is a common method for introducing the 9α-fluoro group. google.com This reaction is typically carried out in a suitable solvent like chloroform, tetrahydrofuran, or dimethylformamide. google.com

Control of Isomer Ratios : The ratio of 6α- and 6β-isomers can be influenced by the choice of fluorinating reagent, steroid structure, reaction temperature, and timescale. nih.gov In some cases, the less active β-isomer can be converted to the more thermodynamically stable α-form through epimerization. nih.gov

The following table summarizes various fluorination strategies and their outcomes.

Fluorination StrategyReagentsOutcome
Electrophilic FluorinationSelectfluor®Highly stereospecific 6α-fluorination. google.com
Nucleophilic FluorinationAmine/HF reagents (e.g., Olah's reagent)Regio- and stereoselective fluorination, dependent on substrate and reagent acidity. researchgate.net
Epoxide Ring OpeningHydrogen FluorideIntroduction of the 9α-fluoro group. google.com

Characterization as a Synthetic Byproduct or Impurity of Difluprednate (B1670567)

During the synthesis of difluprednate (6α,9α-difluoroprednisolone 17-butyrate 21-acetate), 6α,9α-Difluoroprednisolone 21-Butyrate can be formed as a byproduct or impurity. researchgate.netveeprho.com The presence of such impurities necessitates rigorous analytical methods to ensure the quality and purity of the final active pharmaceutical ingredient (API).

Isomeric Purity Analysis in Synthetic Batches

The analysis of isomeric purity in synthetic batches of difluprednate is crucial for quality control. researchgate.net The presence of isomers, such as 6α,9α-Difluoroprednisolone 21-Butyrate, can affect the efficacy and safety of the drug product.

Regulatory Compliance : Regulatory guidelines require detailed characterization data for impurities. synzeal.com

Analytical Method Development : The presence of isomers necessitates the development of specific analytical methods for their identification and quantification. synzeal.com

Impact on Public Health : The separation and identification of impurities are essential to assess their potential impact on public health. researchgate.net

Elucidation of Regional and Stereochemical Isomers

The structural elucidation of regional and stereochemical isomers is a challenging aspect of impurity analysis. researchgate.net In the case of difluprednate synthesis, various byproducts can be obtained, including acetyl/butyryl regional isomers. researchgate.net

Isomer Identification : Techniques like liquid chromatography/mass spectrometry (LC/MS) and nuclear magnetic resonance (NMR) spectroscopy are used to identify and characterize these isomers. researchgate.net

Structural Confirmation : Computational chemistry can be used to support the structural elucidation of challenging isomers. researchgate.net

Known Impurities : 6α,9α-Difluoroprednisolone 21-Butyrate is a known impurity of difluprednate. veeprho.compharmaffiliates.com

Advanced Spectroscopic and Chromatographic Methodologies for Structural Confirmation

A combination of advanced spectroscopic and chromatographic techniques is employed for the structural confirmation of 6α,9α-Difluoroprednisolone 21-Butyrate and to distinguish it from its isomers.

High-Performance Liquid Chromatography (HPLC) : HPLC is a fundamental technique for separating isomers and assessing the purity of synthetic batches. synthinkchemicals.com

Mass Spectrometry (MS) : MS provides information about the molecular weight of the compound and its fragments, aiding in its identification. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and other NMR techniques are powerful tools for elucidating the precise structure and stereochemistry of the molecule. synthinkchemicals.com

Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule. synthinkchemicals.com

The following table outlines the analytical techniques used for the characterization of 6α,9α-Difluoroprednisolone 21-Butyrate.

Analytical TechniquePurpose
High-Performance Liquid Chromatography (HPLC)Separation of isomers and purity assessment. synthinkchemicals.com
Mass Spectrometry (MS)Molecular weight determination and structural information. synthinkchemicals.com
Nuclear Magnetic Resonance (NMR) SpectroscopyDetailed structural and stereochemical elucidation. synthinkchemicals.com
Infrared (IR) SpectroscopyIdentification of functional groups. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of complex organic molecules, including steroidal compounds like 6α,9α-Difluoroprednisolone 21-Butyrate. Its power lies in its ability to differentiate between subtle structural variations, such as those found in regioisomers, which is critical during synthesis and impurity analysis. oxinst.com The differentiation of isomers, for instance, those arising from the esterification at different hydroxyl positions of the steroid core, is a common analytical challenge. nih.gov

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide foundational information. The ¹H NMR spectrum reveals the number of unique proton environments, their chemical shifts (positions in the spectrum), integration (relative number of protons), and multiplicity (splitting pattern due to neighboring protons). youtube.commagritek.com For example, the chemical shift of protons attached to carbons bearing ester groups will be significantly downfield compared to those on unsubstituted carbons. youtube.com

¹³C NMR spectroscopy complements the proton data by showing the number of unique carbon environments. slideshare.netyoutube.com While ¹³C-¹³C coupling is not typically observed due to the low natural abundance of the ¹³C isotope, the chemical shift range is much wider than in ¹H NMR, often allowing for the clear resolution of all carbon signals. slideshare.netyoutube.com In the context of 6α,9α-Difluoroprednisolone 21-Butyrate and its potential isomers (e.g., a 17-butyrate isomer), the carbon signals of the ester carbonyl group and the adjacent carbons (C-21 and C-17) would exhibit distinct chemical shifts, enabling differentiation.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are often required for definitive assignment. oxinst.com

¹H-¹H COSY: Identifies protons that are coupled to each other, helping to trace the spin systems within the molecule. oxinst.com

¹H-¹³C HSQC: Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of a proton signal to its corresponding carbon signal. oxinst.com

By combining these NMR techniques, a complete and unambiguous structural assignment can be made, effectively distinguishing 6α,9α-Difluoroprednisolone 21-Butyrate from its isomers. oxinst.comnih.gov

Table 1: Hypothetical ¹H NMR Data for Isomer Differentiation This table is illustrative and based on general principles of NMR spectroscopy.

Proton PositionExpected Chemical Shift (ppm) for 21-Butyrate IsomerExpected Chemical Shift (ppm) for 17-Butyrate IsomerRationale for Difference
H-21~4.5 - 5.0~3.5 - 4.0Directly attached to the esterified C-21 in the 21-butyrate, leading to significant deshielding. In the 17-butyrate, C-21 would have a free hydroxyl group.
H-17~3.8 - 4.2~4.8 - 5.3Adjacent to the C-17 hydroxyl in the 21-butyrate. In the 17-butyrate, it's adjacent to the esterified C-17, causing greater deshielding.
Butyrate (B1204436) CH₂ (α to C=O)~2.3~2.4The electronic environment around the butyrate chain can be subtly affected by its position on the steroid skeleton.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is extensively used for the impurity profiling of active pharmaceutical ingredients (APIs) like 6α,9α-Difluoroprednisolone 21-Butyrate. nih.gov This technique is crucial for identifying and quantifying process-related impurities and degradation products, even at very low levels. nih.govnih.gov

In the synthesis of 6α,9α-Difluoroprednisolone 21-Butyrate, potential impurities can include starting materials, intermediates, by-products from side reactions, and regioisomers (e.g., 6α,9α-Difluoroprednisolone 17-Butyrate). nih.govveeprho.com LC effectively separates these components based on their physicochemical properties, such as polarity. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).

High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which aids in determining the elemental composition of an unknown impurity. Tandem mass spectrometry (MS/MS) experiments involve selecting a specific parent ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern provides valuable structural information about the impurity. nih.gov For instance, the fragmentation of isomeric difluoroprednisolone esters would likely show characteristic losses of the butyrate or acetate (B1210297) groups, helping to pinpoint the location of the ester functionality.

A multi-technique approach that combines LC-MS with NMR and computational chemistry has been successfully used to elucidate the structures of challenging isomers in the synthesis of related corticosteroids. nih.gov

Table 2: Common Impurities in Corticosteroid Synthesis Detectable by LC-MS

Impurity TypePotential ExampleMethod of Identification
Starting Material6α,9α-DifluoroprednisoloneMatching retention time and mass spectrum with a reference standard.
Regioisomer6α,9α-Difluoroprednisolone 17-ButyrateSame molecular weight as the API but different retention time. Fragmentation patterns in MS/MS can differ.
Over-reaction ProductDi-butyrate ester of 6α,9α-DifluoroprednisoloneHigher molecular weight corresponding to the addition of a second butyrate group.
Degradation ProductHydrolyzed product (loss of butyrate group)Lower molecular weight corresponding to the parent steroid core.

High-Performance Liquid Chromatography (HPLC) for Analytical Separation

High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical chemistry in the pharmaceutical industry for the separation, quantification, and purification of drug substances. nih.gov For a compound like 6α,9α-Difluoroprednisolone 21-Butyrate, HPLC methods are developed to ensure its purity and to separate it from closely related species. sigmaaldrich.comsynthinkchemicals.com

The most common mode of HPLC for steroid analysis is reversed-phase chromatography. nih.gov In this technique, a non-polar stationary phase (e.g., a C18 or C8 bonded silica (B1680970) column) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov Compounds are separated based on their hydrophobicity; more non-polar compounds are retained longer on the column.

Method development involves optimizing several parameters to achieve adequate separation (resolution) between the main compound and its impurities:

Column Chemistry: C18 columns are widely used for their high hydrophobicity and separation efficiency for steroids. nih.gov

Mobile Phase Composition: The ratio of organic solvent to water is adjusted to control the retention time and separation. Isocratic elution (constant mobile phase composition) or gradient elution (composition changes over time) can be used. nih.gov

Detector: A UV detector is commonly employed for corticosteroids, as the α,β-unsaturated ketone moiety in the A-ring of the steroid nucleus provides strong UV absorbance, typically around 240 nm. nih.gov

A validated HPLC method can effectively separate 6α,9α-Difluoroprednisolone 21-Butyrate from its isomers, such as the 17-butyrate or the 21-acetate 17-butyrate diester (difluprednate), as their differing structures lead to slight differences in polarity and interaction with the stationary phase. nih.govsigmaaldrich.com

Table 3: Typical HPLC Parameters for Fluorinated Corticosteroid Analysis This table represents a typical starting point for method development.

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic interactions for separation of steroid compounds.
Mobile PhaseAcetonitrile:Water (e.g., 60:40 v/v)The polar mobile phase elutes compounds from the non-polar column. The ratio is adjusted for optimal separation.
Flow Rate1.0 mL/minControls the speed of the analysis and can affect peak shape and resolution.
DetectionUV at ~240 nmThe conjugated ring system of the steroid absorbs UV light, allowing for sensitive detection.
Column Temperature25-40 °CMaintains consistent retention times and can improve peak shape.

Application of Raman Spectroscopy in Qualitative Analysis

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides detailed chemical and structural information. It is a valuable tool for the qualitative analysis and identification of pharmaceutical compounds, including steroids like 6α,9α-Difluoroprednisolone 21-Butyrate. researchgate.netspiedigitallibrary.org The technique works by measuring the inelastic scattering of monochromatic light (from a laser) by a molecule. The resulting Raman spectrum consists of a series of peaks, where the position and intensity of each peak correspond to a specific molecular vibration.

The Raman spectrum serves as a unique "molecular fingerprint" for a compound. unibe.ch For steroids, the core four-ring structure (cyclopentanoperhydrophenanthrene) gives rise to a complex and characteristic set of vibrations. nih.gov Specific functional groups on the steroid skeleton produce distinct Raman bands:

C=O Stretching: The ketone groups at C-3 and C-20, as well as the ester carbonyl, will produce strong bands in the region of 1650-1750 cm⁻¹.

C=C Stretching: The double bonds in the A-ring (positions 1 and 4) result in characteristic peaks, often seen around 1600-1660 cm⁻¹. nih.gov

C-F Stretching: The carbon-fluorine bonds at the 6α and 9α positions will have their own characteristic vibrational frequencies.

Because the Raman spectrum is highly specific, it can be used to rapidly confirm the identity of 6α,9α-Difluoroprednisolone 21-Butyrate by comparing its spectrum to that of a known reference standard. It can also distinguish between different polymorphic forms of a drug, which can have different physical properties.

Table 4: Expected Characteristic Raman Bands for 6α,9α-Difluoroprednisolone 21-Butyrate Assignments are based on general spectral regions for known functional groups in steroids.

Vibrational ModeExpected Raman Shift (cm⁻¹)Structural Feature
C=O Stretch (Ester)1720 - 1740Butyrate carbonyl at C-21
C=O Stretch (Ketone)1650 - 1670Conjugated ketone at C-3
C=C Stretch (Diene)1600 - 1660Double bonds in Ring A
CH₂/CH₃ Bending1350 - 1470Alkyl groups of steroid skeleton and butyrate chain
C-F Stretch1000 - 1200Fluorine substituents at C-6 and C-9
Steroid Skeleton Fingerprint200 - 800Overall molecular structure and conformation

Molecular and Cellular Mechanisms of Action Preclinical Research Focus

Glucocorticoid Receptor Binding Affinity and Specificity Studies

The initial and most critical step in the mechanism of action of 6α,​9α-​Difluoroprednisolone 21-Butyrate is its binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The affinity and specificity of this binding are key determinants of the compound's potency.

In vitro studies are crucial for quantifying the binding affinity of a ligand to its receptor. For glucocorticoids, this is often expressed as the inhibition constant (Ki), which indicates the concentration of the ligand required to inhibit the binding of a reference radioligand by 50%. A lower Ki value signifies a higher binding affinity.

Research on the active metabolite of the closely related compound, difluprednate (B1670567) (6α,9α-difluoroprednisolone 17-butyrate 21-acetate), which is structurally similar to this compound, has provided valuable insights. A study by Tajika et al. determined the glucocorticoid receptor-binding activity (GCRBA) of this active metabolite, 6α,9-difluoroprednisolone 17-butyrate (DFB). The results demonstrated that DFB possesses a significantly higher binding affinity for the glucocorticoid receptor compared to prednisolone (B192156). nih.gov Specifically, the Ki value for DFB was found to be 6.11 x 10⁻¹¹ mol/L, which is approximately 56 times stronger than that of prednisolone (Ki = 3.4 x 10⁻⁹ mol/L). nih.gov This enhanced binding affinity is a key factor contributing to its potent anti-inflammatory activity. nih.gov

Table 1: Glucocorticoid Receptor Binding Affinity

CompoundInhibition Constant (Ki) (mol/L)Relative Binding Affinity (vs. Prednisolone)
6α,9-Difluoroprednisolone 17-butyrate (DFB) 6.11 x 10⁻¹¹56x
Prednisolone 3.4 x 10⁻⁹1x

Data sourced from Tajika et al. (2011) as cited in a 2011 review in Clinical Ophthalmology. nih.gov

Upon entering a cell, a glucocorticoid binds to the ligand-binding domain (LBD) of the glucocorticoid receptor, which is located in the cytoplasm as part of a multiprotein complex. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins, such as heat shock proteins (Hsp90 and Hsp70). This unmasking of the nuclear localization signals allows the ligand-receptor complex to translocate into the nucleus.

The high affinity of compounds like this compound for the GR is attributed to specific structural features. The presence of fluorine atoms at the 6α and 9α positions is known to significantly enhance the glucocorticoid activity and receptor specificity. nih.gov Additionally, the butyrate (B1204436) ester at the C-17 position further contributes to the potency of the molecule. nih.gov These structural modifications optimize the fit of the molecule within the hydrophobic pocket of the LBD, thereby stabilizing the active conformation of the receptor and enhancing its downstream signaling capabilities.

Modulation of Intracellular Signaling Pathways

The activated glucocorticoid receptor-ligand complex exerts its anti-inflammatory effects by modulating various intracellular signaling pathways, primarily by interfering with the production of pro-inflammatory mediators.

One of the principal mechanisms of action of glucocorticoids is the induction of a class of proteins known as lipocortins, particularly Annexin A1 (formerly known as lipocortin-1). Corticosteroids are thought to act by stimulating the synthesis of these phospholipase A2 inhibitory proteins. drugbank.comnih.gov

Annexin A1 plays a critical role in the anti-inflammatory response by inhibiting the activity of phospholipase A2 (PLA2). nih.gov This enzyme is responsible for the hydrolysis of membrane phospholipids, which leads to the release of arachidonic acid. drugbank.com By inducing the expression of Annexin A1, this compound effectively suppresses the activity of PLA2, thereby limiting the availability of arachidonic acid for the synthesis of pro-inflammatory eicosanoids. drugbank.com

Arachidonic acid is a precursor to a wide range of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes, which are synthesized via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting the release of arachidonic acid, glucocorticoids like this compound effectively block the entire downstream cascade. drugbank.comnih.gov

In preclinical animal models of uveitis, the closely related compound difluprednate has demonstrated a dose-dependent anti-inflammatory effect. nih.govarvojournals.org For instance, in a study on endotoxin-induced uveitis in rats, 0.05% difluprednate showed a statistically superior anti-inflammatory activity compared to 0.1% betamethasone. nih.gov This potent anti-inflammatory action is a direct consequence of the inhibition of the arachidonic acid pathway, leading to a reduction in the synthesis of prostaglandins that mediate vasodilation, increased vascular permeability, and pain. While specific data on the inhibition of individual prostaglandins or leukotrienes by this compound in cell models is limited, the profound anti-inflammatory effects observed in preclinical studies support this established mechanism of action for potent corticosteroids.

Table 2: General Effects of Glucocorticoid-Mediated Inhibition of the Arachidonic Acid Pathway

Pathway ComponentAction of GlucocorticoidsConsequence
Phospholipase A2 (PLA2) Inhibition via Annexin A1 inductionDecreased arachidonic acid release
Cyclooxygenase (COX) Substrate (arachidonic acid) depletionDecreased prostaglandin (B15479496) synthesis
Lipoxygenase (LOX) Substrate (arachidonic acid) depletionDecreased leukotriene synthesis

Gene Expression Regulation in Cellular Systems

The primary mechanism through which glucocorticoids exert their effects is by modulating the transcription of target genes. The activated glucocorticoid receptor-ligand complex, upon translocation to the nucleus, can influence gene expression in two main ways: transactivation and transrepression.

In the process of transactivation , the glucocorticoid receptor dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding leads to the recruitment of coactivator proteins and the basal transcription machinery, resulting in the increased expression of anti-inflammatory genes. One of the most important genes upregulated by glucocorticoids is that which codes for Annexin A1.

Conversely, transrepression involves the suppression of pro-inflammatory gene expression. The activated glucocorticoid receptor can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory gene expression. This interference can occur through direct protein-protein interactions, preventing these transcription factors from binding to their DNA response elements, or by competing for essential coactivator proteins. This leads to a downregulation of the expression of pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes like COX-2.

While specific gene expression profiles for this compound are not extensively documented, its potent anti-inflammatory effects are consistent with the established genomic mechanisms of high-affinity glucocorticoids, leading to a robust suppression of the inflammatory response at the cellular level.

Comparative Molecular Pharmacology with Related Glucocorticoids (in vitro)

The in vitro molecular pharmacology of 6α,9α-Difluoroprednisolone 21-Butyrate and its closely related analogues, primarily the active metabolite of difluprednate, 6α,9α-difluoroprednisolone 17-butyrate (DFB), has been evaluated in various studies to understand its potency and mechanism of action relative to other glucocorticoids. These studies typically involve assessing glucocorticoid receptor (GR) binding affinity and anti-inflammatory effects in cellular models. Given that 6α,9α-Difluoroprednisolone 21-Butyrate is a closely related structure and an impurity of difluprednate, the pharmacological data for difluprednate and its active metabolite provide valuable insights.

The potency of a glucocorticoid is fundamentally linked to its affinity for the glucocorticoid receptor. Fluorination at the 6α and 9α positions is known to significantly enhance the glucocorticoid receptor affinity. nih.gov Furthermore, the esterification at the C-17 and C-21 positions plays a crucial role in the lipophilicity and, consequently, the penetration of the molecule through cell membranes to reach the cytosolic receptors. nih.gov

In vitro studies comparing the anti-inflammatory activity of difluprednate with other glucocorticoids have demonstrated its high potency. For instance, in animal models of uveitis, difluprednate showed superior anti-inflammatory activity compared to betamethasone. nih.gov Specifically, 0.05% difluprednate was found to have a more potent anti-inflammatory effect than 0.1% betamethasone. nih.gov

Clinical and preclinical studies have also drawn comparisons with prednisolone acetate (B1210297). Difluprednate has been shown to be as effective as prednisolone acetate at a lower dosing frequency, which is attributed to its higher potency and better corneal penetration. nih.govresearchgate.net The structural modifications in difluprednate, including the dual fluorination and the butyrate ester at C-17, contribute to its enhanced glucocorticoid potency. nih.gov

The following tables provide a comparative summary of the available in vitro pharmacological data for difluprednate and other commonly used glucocorticoids.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

GlucocorticoidRelative Receptor Affinity (RRA) vs. Dexamethasone (B1670325)Reference
Dexamethasone100 arvojournals.org
Triamcinolone Acetonide~100 arvojournals.org
Fluocinolone Acetonide~100 arvojournals.org
PrednisoloneLower than Dexamethasone researchgate.net
Difluprednate (active metabolite DFB)Higher than Prednisolone nih.gov

Note: This table is illustrative and based on qualitative descriptions and findings from multiple sources. Direct quantitative comparative RRA values for all compounds from a single study are not available. The RRA of DFB is inferred from its enhanced potency compared to prednisolone.

Table 2: Comparative In Vitro Anti-Inflammatory Activity

GlucocorticoidAssay/ModelFindingReference
Difluprednate (0.05%)Experimental Uveitis in RatsSuperior anti-inflammatory activity nih.gov
Betamethasone (0.1%)Experimental Uveitis in RatsLess potent than 0.05% Difluprednate nih.gov
DifluprednatePost-operative InflammationEquivalent or greater efficacy at lower doses nih.gov
Prednisolone AcetatePost-operative InflammationRequired higher dosing frequency for similar efficacy nih.gov
Clobetasol PropionatePost-cataract surgery inflammationEffective in reducing inflammation and pain nih.gov

Note: The data in this table is derived from studies on difluprednate, the prodrug of the active metabolite which is structurally similar to 6α,9α-Difluoroprednisolone 21-Butyrate.

Structure Activity Relationship Sar Studies of Difluoroprednisolone Butyrate Derivatives

Influence of Fluorination at C6 and C9 Positions on Biological Activity

The introduction of fluorine atoms at the C6 and C9 positions of the prednisolone (B192156) scaffold is a key determinant of the enhanced glucocorticoid activity of 6α,9α-Difluoroprednisolone 21-Butyrate. This dual fluorination significantly potentiates the anti-inflammatory effects of the molecule.

The 9α-fluoro substitution, in particular, is a well-established strategy for increasing glucocorticoid potency. This is attributed to the electron-withdrawing nature of fluorine, which enhances the acidity of the 11β-hydroxyl group. This, in turn, is thought to strengthen the hydrogen bond interactions with the glucocorticoid receptor, leading to a higher binding affinity. nih.govnih.gov Studies have consistently shown that 9α-fluorination can increase receptor binding affinity and, consequently, anti-inflammatory activity. nih.gov

The addition of a 6α-fluoro group further augments this effect. While perhaps not as impactful as the 9α-substitution, 6α-fluorination also contributes to increased potency. nih.govveeprho.com The presence of both fluorine atoms has a synergistic effect on the biological activity, resulting in a compound with markedly greater anti-inflammatory properties compared to its non-fluorinated or mono-fluorinated parent compounds. This enhanced activity is directly correlated with an increased affinity for the glucocorticoid receptor.

CompoundSubstitutionRelative Glucocorticoid Potency
Prednisolone-1
9α-Fluoroprednisolone9α-F~10
6α,9α-Difluoroprednisolone6α-F, 9α-FSignificantly > 10

Note: The table provides an illustrative representation of the general trend in potency with fluorination. Exact values can vary depending on the assay used.

Role of the 21-Butyrate Ester in Molecular Efficacy and Receptor Interaction

The esterification of the 21-hydroxyl group with a butyrate (B1204436) moiety is a critical modification that influences the pharmacokinetic and pharmacodynamic properties of 6α,9α-Difluoroprednisolone. The 21-butyrate ester acts as a prodrug, which is a biologically inactive or less active compound that is metabolized in the body to produce an active drug.

The primary role of the 21-butyrate ester is to increase the lipophilicity of the molecule. veeprho.com This enhanced lipophilicity facilitates its penetration through biological membranes, such as the skin and cornea, leading to improved local availability of the drug. Once it reaches the target tissue, the ester is hydrolyzed by endogenous esterase enzymes to release the active form, 6α,9α-Difluoroprednisolone. nih.govscbt.com

While esterification at the 21-position generally leads to a lower initial binding affinity for the glucocorticoid receptor compared to the parent alcohol, the nature of the ester group is important. veeprho.com The elongation of the ester chain, as with a butyrate group, can increase both lipophilicity and, in some cases, receptor binding affinity compared to smaller ester groups like acetate (B1210297). veeprho.com A study on hydrocortisone (B1673445) 17-butyrate 21-propionate demonstrated that esterification with butyrate and propionate increased the affinity for the glucocorticoid receptor, primarily by decreasing the dissociation rate from the receptor. nih.gov This suggests that the 21-butyrate ester in 6α,9α-Difluoroprednisolone 21-Butyrate may contribute to a prolonged interaction with the receptor once the active metabolite is formed.

The enzymatic hydrolysis of the 21-ester is a key step in the activation of the drug. Studies on similar corticosteroid esters have shown that the ester at the 21-position is typically hydrolyzed first. nih.govscbt.com This controlled release of the active compound at the site of action is a crucial aspect of its molecular efficacy.

Comparative SAR Analysis with 6α,9α-Difluoroprednisolone 17-Butyrate and 21-Acetate 17-Butyrate Analogues

A comparative analysis of the structure-activity relationships of 6α,9α-Difluoroprednisolone 21-Butyrate with its 17-butyrate and 21-acetate 17-butyrate analogues reveals the nuanced impact of the position and nature of the ester groups on biological activity.

6α,9α-Difluoroprednisolone 17-Butyrate: This isomer, with the butyrate group at the 17α-position, is the active metabolite of Difluprednate (B1670567) (6α,9α-Difluoroprednisolone 21-acetate 17-butyrate) after the 21-acetate is cleaved. The presence of a bulky ester group at the 17α-position is known to significantly enhance glucocorticoid receptor binding affinity.

6α,9α-Difluoroprednisolone 21-Acetate 17-Butyrate (Difluprednate): This diester is a prodrug that undergoes rapid deacetylation in vivo to form 6α,9α-Difluoroprednisolone 17-Butyrate. The active metabolite of Difluprednate has demonstrated a glucocorticoid binding affinity that is 56 times stronger than that of prednisolone. nih.gov

CompoundEster Position(s)RoleRelative Glucocorticoid Receptor Affinity (Illustrative)
6α,9α-DifluoroprednisoloneNoneActive MoietyHigh
6α,9α-Difluoroprednisolone 21-ButyrateC21ProdrugModerate (as ester), High (as alcohol)
6α,9α-Difluoroprednisolone 17-ButyrateC17Active MetaboliteVery High
6α,9α-Difluoroprednisolone 21-Acetate 17-Butyrate (Difluprednate)C17 and C21ProdrugLow (as diester), Very High (as active metabolite)

This table is for illustrative purposes to demonstrate the expected trends in receptor affinity based on general SAR principles for corticosteroids.

Computational Chemistry and Molecular Modeling for SAR Prediction

Computational chemistry and molecular modeling have become indispensable tools for predicting and rationalizing the structure-activity relationships of corticosteroids, including 6α,9α-Difluoroprednisolone 21-Butyrate. These methods provide insights into the three-dimensional interactions between the ligand and the glucocorticoid receptor at an atomic level.

3D Quantitative Structure-Activity Relationship (QSAR) Model Development

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. For corticosteroids, 3D-QSAR models can be developed to predict the binding affinity to the glucocorticoid receptor based on the steric and electrostatic fields of the molecules.

The development of a 3D-QSAR model for difluoroprednisolone derivatives would involve:

Dataset compilation: A set of difluoroprednisolone analogues with experimentally determined binding affinities is collected.

Molecular alignment: The molecules in the dataset are aligned based on a common structural scaffold.

Calculation of molecular fields: Steric and electrostatic fields are calculated for each molecule on a 3D grid.

Statistical analysis: Partial least squares (PLS) analysis is used to derive a mathematical equation that correlates the variations in the molecular fields with the changes in biological activity.

The resulting 3D-QSAR models can be visualized as contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity. For instance, a model might indicate that bulky substituents are favored in a particular region for enhanced receptor binding, while electronegative groups are preferred in another.

Molecular Dynamics Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules and their complexes over time. For 6α,9α-Difluoroprednisolone 21-Butyrate, MD simulations of its active form (6α,9α-Difluoroprednisolone) in complex with the ligand-binding domain (LBD) of the glucocorticoid receptor can provide detailed insights into the stability of the ligand-receptor interaction.

These simulations can reveal:

Key amino acid interactions: Identifying the specific amino acid residues in the GR's binding pocket that form stable hydrogen bonds, van der Waals interactions, or hydrophobic contacts with the ligand.

Conformational changes: Observing how the binding of the ligand induces conformational changes in the receptor, which are crucial for its activation and subsequent regulation of gene expression.

The role of water molecules: Understanding the role of bridging water molecules in mediating the interaction between the ligand and the receptor.

By simulating the dynamic behavior of the complex, researchers can gain a deeper understanding of the molecular basis for the high potency of difluorinated prednisolone derivatives and guide the design of new analogues with improved therapeutic profiles.

Metabolic Transformations and Pharmacokinetic Profiles in Experimental Models

Identification of Metabolites in Non-Human Biological Matrices

Studies in non-human biological matrices, particularly in rabbit ocular tissues, have been instrumental in identifying the metabolic products of DFBA and its active metabolite, DFB. Following administration, DFBA undergoes rapid and extensive metabolism.

The primary metabolic pathway of difluprednate (B1670567) (DFBA), a 21-acetate 17-butyrate ester of 6α,9α-difluoroprednisolone, involves enzymatic hydrolysis. In ocular tissues, DFBA is rapidly deacetylated at the C21-position by endogenous esterases to form its principal active metabolite, 6α,9α-difluoroprednisolone 17-butyrate (DFB). drugbank.comnih.gov In fact, following ocular instillation in rabbits, the parent compound DFBA is often not detected in the cornea, aqueous humor, or iris/ciliary body. nih.govtandfonline.comarvojournals.org

Further de-esterification can occur, leading to the formation of 6α,9α-difluoroprednisolone (DF) through the hydrolysis of the 17-butyrate group. nih.govtandfonline.com This metabolic cascade from a prodrug to an active metabolite and then to other forms is a key feature of its pharmacokinetic profile.

A significant finding from metabolic studies in rabbit ocular tissues was the identification of a novel and previously uncharacterized metabolite. nih.govtandfonline.com This metabolite, designated as the de-17-side chain-glucocorticoid metabolite (DF21C), is formed through the cleavage of the C17-side chain of the steroid nucleus. nih.govtandfonline.com The discovery of this metabolic pathway highlights a unique aspect of DFB's biotransformation in ocular tissues.

MetabolitePrecursorMetabolic Process
6α,9α-Difluoroprednisolone 17-Butyrate (DFB)Difluprednate (DFBA)Deacetylation at C21
6α,9α-Difluoroprednisolone (DF)6α,9α-Difluoroprednisolone 17-Butyrate (DFB)De-esterification at C17
De-17-side chain-glucocorticoid metabolite (DF21C)6α,9α-Difluoroprednisolone 17-Butyrate (DFB)Scission of the 17-side chain

Distribution and Clearance in Preclinical Animal Models

The distribution and clearance of 6α,9α-difluoroprednisolone 17-butyrate have been extensively studied in rabbit models following ocular administration of difluprednate. After a single instillation of radiolabeled DFBA, the highest concentration of radioactivity was found in the cornea, followed by the iris/ciliary body, conjunctiva, and aqueous humor, indicating significant distribution to the anterior segment of the eye. arvojournals.org

The pharmacokinetic parameters of DFB in rabbit ocular tissues have been quantified. Following a single instillation of a 0.05% difluprednate emulsion, the maximum concentration (Cmax) and time to reach maximum concentration (Tmax) of DFB were determined in various ocular tissues. arvojournals.org

Ocular TissueCmax (ng/g or ng/mL)Tmax (hours)
Cornea2198.78 ± 861.810.25
Iris/Ciliary Body277.52 ± 32.860.5
Aqueous Humor39.09 ± 31.661.0

Data from a study in albino rabbits following a single instillation of DFBA ophthalmic emulsion 0.05%. arvojournals.org

Systemic exposure to DFB is limited. nih.gov Clearance of the compound and its metabolites is efficient, with studies showing that after a single dose of labeled difluprednate in rabbits, 99.5% of the radioactivity was excreted in the urine and feces within 7 days. drugbank.comarvojournals.org Repeated dosing in rabbits did not lead to significant accumulation in ocular tissues. arvojournals.org

Influence of Metabolic Pathways on Compound Activity

The metabolic conversion of difluprednate to 6α,9α-difluoroprednisolone 17-butyrate (DFB) is critical for its pharmacological activity. DFB exhibits a very high affinity for the glucocorticoid receptor, which is significantly greater than that of other corticosteroids like prednisolone (B192156). nih.gov One study reported that the glucocorticoid receptor binding affinity of DFB was 56 times stronger than that of prednisolone. nih.gov This high affinity is a major contributor to its potent anti-inflammatory effects.

Comparative Metabolic Fate of Related Prednisolone Esters in Experimental Systems

While direct, head-to-head comparative metabolic studies of a wide range of prednisolone esters in the same experimental system are not extensively documented in single reports, inferences can be drawn from various preclinical and clinical studies comparing difluprednate with other corticosteroids such as prednisolone acetate (B1210297) and betamethasone.

The structural modifications of difluprednate, specifically the difluorination at the C6 and C9 positions and the butyrate (B1204436) ester at the C17 position, significantly enhance its potency compared to prednisolone acetate. nih.govnih.govarvojournals.org The acetate ester at the C21 position in difluprednate is designed to enhance corneal penetration. nih.govnih.gov

In experimental uveitis models in rats and rabbits, 0.05% difluprednate demonstrated superior anti-inflammatory activity compared to 0.1% betamethasone. nih.gov Clinical studies have also shown that difluprednate can achieve similar or better clinical outcomes than prednisolone acetate in treating ocular inflammation, often with a reduced dosing frequency. menoufia-med-j.comnih.gov This suggests that the metabolic activation to the highly potent DFB and its favorable distribution in ocular tissues provide a therapeutic advantage over other prednisolone esters.

The metabolic fate of loteprednol (B1675157) etabonate, another corticosteroid ester, offers an interesting contrast. It is designed to be rapidly metabolized by esterases in the eye to inactive metabolites, which is a "soft drug" approach aimed at reducing side effects like increased intraocular pressure. staffs.ac.uk While both difluprednate and loteprednol etabonate undergo ester hydrolysis, the key difference lies in the high potency of the primary metabolite of difluprednate (DFB), whereas the metabolites of loteprednol etabonate are inactive. staffs.ac.uk

Analytical Methodologies for Research and Impurity Profiling

Development and Validation of Chromatographic Methods for Research Samples

High-Performance Liquid Chromatography (HPLC) stands as the primary analytical tool for the assessment of 6α,9α-Difluoroprednisolone 21-Butyrate in research and quality control settings. synthinkchemicals.com The development of a robust HPLC method is critical for separating the main compound from its starting materials, intermediates, and potential degradation products.

Method development for corticosteroids typically involves a reversed-phase approach. A common stationary phase is a C18 column, which effectively separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The ratio of these solvents can be adjusted (isocratic or gradient elution) to achieve optimal separation of the target compound from any impurities. Detection is commonly performed using an ultraviolet (UV) detector, as corticosteroids possess a chromophore that absorbs light in the UV spectrum.

Validation of the developed HPLC method is performed according to established guidelines to ensure its suitability for its intended purpose. synzeal.com Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Accuracy: The closeness of test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantitatively determined with suitable precision and accuracy, respectively.

A study on the related compound difluprednate (B1670567) highlights the development of a rapid and easy-to-use HPLC-UV method for its determination and the monitoring of impurities generated during synthesis. researchgate.net Such a method provides a clear understanding of how a synthesis is progressing and ensures the quality of the final product. researchgate.net For 6α,9α-Difluoroprednisolone 21-Butyrate, which is an impurity of difluprednate, similar validated HPLC methods are essential for its control and quantification. veeprho.comclearsynth.com

Interactive Table 1: Typical HPLC Method Parameters for Corticosteroid Analysis

ParameterTypical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water or Methanol:Water gradient/isocratic
Flow Rate 1.0 - 1.5 mL/min
Detection UV at ~240 nm
Column Temperature 25 - 40 °C
Injection Volume 10 - 20 µL

Application of Advanced Spectroscopic Techniques in Compound Identification and Purity Assessment

While chromatography is excellent for separation, advanced spectroscopic techniques are indispensable for the definitive identification and structural elucidation of 6α,9α-Difluoroprednisolone 21-Butyrate and the assessment of its purity. Commercial suppliers of this compound as a reference standard typically provide a comprehensive data package that includes several spectroscopic analyses. synthinkchemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are powerful tools for confirming the molecular structure. The chemical shifts, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the connectivity of atoms in the molecule, allowing for unambiguous identification. For a complex steroid molecule, two-dimensional NMR techniques (like COSY and HSQC) may be employed to resolve overlapping signals and fully assign the structure. A multi-technique approach combining NMR with mass spectrometry was effectively used to elucidate the structures of challenging isomers in the synthesis of the related compound, difluprednate. researchgate.net

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the compound, which allows for the determination of its molecular weight. synthinkchemicals.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further confirming the compound's identity. When coupled with a chromatographic system (LC-MS), it becomes a powerful tool for identifying impurities, even at trace levels, by providing molecular weight information for each separated peak.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. synthinkchemicals.com The spectrum of 6α,9α-Difluoroprednisolone 21-Butyrate would show characteristic absorption bands for hydroxyl (–OH), carbonyl (C=O) groups in the ketone and ester, and carbon-fluorine (C-F) bonds, confirming the presence of these key structural features.

Interactive Table 2: Spectroscopic Techniques for Characterization

TechniqueInformation ProvidedApplication
¹H and ¹³C NMR Detailed molecular structure and connectivityStructural elucidation, confirmation of identity
Mass Spectrometry (MS) Molecular weight and formulaConfirmation of identity, impurity identification
Infrared (IR) Spectroscopy Presence of functional groupsConfirmation of key structural features

Methodologies for Impurity Profiling and Control During Synthesis

Impurity profiling is a critical aspect of pharmaceutical development. 6α,9α-Difluoroprednisolone 21-Butyrate is itself documented as a process-related impurity in the synthesis of another corticosteroid, difluprednate. veeprho.comclearsynth.com The methodologies used to identify and control it are therefore directly applicable to its own synthesis and the analysis of its potential by-products.

The control of impurities begins with a thorough understanding of the synthetic route. Potential impurities can include starting materials, intermediates, reagents, and by-products from side reactions. A systematic approach combining analytical techniques is employed to profile these impurities. researchgate.net

A validated HPLC method, as described in section 6.1, is the cornerstone of impurity profiling. It is used to separate the main compound from all related substances. Peaks corresponding to impurities are then further investigated. LC-MS is particularly valuable here, as it can provide the molecular weights of the unknown impurities, offering initial clues about their identity. For definitive structural elucidation of novel or significant impurities, they may need to be isolated using preparative HPLC and then subjected to detailed spectroscopic analysis, primarily NMR. researchgate.net

For instance, a study on difluprednate synthesis described a multi-technique approach that successfully identified various by-products, including acetyl/butyryl regional isomers. researchgate.net This demonstrates the necessity of combining separation science with advanced spectroscopy to tackle the challenge of structurally similar impurities. Once identified, impurity reference standards can be synthesized or procured to facilitate their routine monitoring and control in subsequent batches of the active compound. synthinkchemicals.com

Bioanalytical Quantification Methods for In Vitro and Animal Studies

To evaluate the properties of 6α,9α-Difluoroprednisolone 21-Butyrate in biological systems, such as in vitro assays or animal pharmacokinetic studies, highly sensitive and selective bioanalytical methods are required to quantify the compound in complex biological matrices like plasma, urine, or tissue homogenates.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its superior sensitivity and specificity. nih.gov An LC-MS/MS method involves three key stages:

Sample Preparation: This is a crucial step to remove proteins and other interfering components from the biological matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required level of cleanliness and concentration.

Chromatographic Separation: A rapid HPLC or Ultra-High-Performance Liquid Chromatography (UHPLC) method is used to separate the analyte from any remaining matrix components before it enters the mass spectrometer.

Mass Spectrometric Detection: The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (usually the molecular ion of the analyte) is selected and fragmented, and a specific product ion is then monitored for quantification. nih.govnih.gov This two-stage mass filtering provides exceptional selectivity, minimizing interference from the biological matrix. An appropriate stable isotope-labeled internal standard is often used to ensure high accuracy and precision. nih.gov

While specific bioanalytical methods for 6α,9α-Difluoroprednisolone 21-Butyrate are not detailed in the provided search results, the methodologies are well-established for steroids and their esters. nih.gov For example, a rapid derivatization-based LC-MS/MS method has been developed for the quantification of short-chain fatty acids, including butyric acid, in human plasma and urine, demonstrating the capability to analyze ester-related moieties in biological fluids. nih.gov

Preclinical Pharmacological Investigations in Controlled Biological Systems

Assessment of Anti-Inflammatory Efficacy in Cell-Based Assays

The anti-inflammatory activity of corticosteroids like 6α,9α-Difluoroprednisolone 21-Butyrate is fundamentally evaluated using cell-based assays. These in vitro models allow for the examination of the compound's effects on cellular and molecular pathways of inflammation. A primary mechanism of action for corticosteroids is the inhibition of phospholipase A2, which in turn blocks the release of arachidonic acid from cell membranes. drugs.com This action prevents the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. wikipedia.org

Studies on related butyrate (B1204436) derivatives have demonstrated anti-inflammatory properties in various cell culture models. For instance, in porcine alveolar macrophages stimulated with lipopolysaccharide (LPS), a model for inflammation, butyrate and its derivatives have been shown to reduce the secretion of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). mdpi.com Furthermore, in human H293-NF-κB-RE-luc2P reporter cell lines, butyrate has been shown to inhibit TNF-α-induced NF-κB activity, a key transcription factor in the inflammatory response. nih.gov Butyrate has also been observed to decrease the proliferation of human gut lamina propria CD4 T cells, which are involved in inflammatory processes. nih.gov While these studies provide a framework for understanding the anti-inflammatory potential of butyrate-containing compounds, specific data on 6α,9α-Difluoroprednisolone 21-Butyrate in these cell-based assays is not extensively available in the public domain.

Evaluation in Ex Vivo Tissue Culture Models

Ex vivo tissue culture models serve as an intermediate step between in vitro cell-based assays and in vivo animal models, offering a more complex tissue microenvironment to assess a compound's activity. These models can utilize tissues such as skin explants to study inflammatory responses. mdpi.commdpi.com For instance, human skin explants can be stimulated with inflammatory triggers to mimic conditions like chronic T-cell activation, and the effects of a test compound on cytokine production and cellular infiltration can be measured. mdpi.com

While the ex vivo evaluation of corticosteroids is a recognized methodology, specific studies detailing the effects of 6α,9α-Difluoroprednisolone 21-Butyrate in non-ocular ex vivo tissue culture models of inflammation are not readily found in published literature.

Characterization of Biological Activity in Specific Animal Models

Animal models are indispensable for characterizing the in vivo efficacy of anti-inflammatory compounds. The active metabolite of the related compound difluprednate (B1670567) (6α,9α-difluoroprednisolone 21-acetate 17-butyrate) is 6α,9α-difluoroprednisolone 17-butyrate, which has demonstrated potent anti-inflammatory properties. wikipedia.org

The rat cotton pellet granuloma assay is a classic model for subacute inflammation. In this test, sterile cotton pellets are implanted subcutaneously in rats, inducing a granulomatous inflammatory response. The anti-inflammatory effect of a compound is determined by measuring the reduction in the weight of the granuloma tissue formed around the pellet. uobaghdad.edu.iqrdd.edu.iqresearchgate.net Studies on other corticosteroids like prednisolone (B192156) and dexamethasone (B1670325) have consistently shown significant inhibition of granuloma formation in this model. uobaghdad.edu.iqrdd.edu.iq

The carrageenan-induced paw edema model is a widely used and highly reproducible model of acute inflammation. researchgate.net Injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). researchgate.netnih.govmdpi.com The efficacy of an anti-inflammatory agent is quantified by its ability to reduce the paw volume compared to untreated controls. researchgate.netbrieflands.com While this model is standard for evaluating corticosteroids, specific data from studies using 6α,9α-Difluoroprednisolone 21-Butyrate in the carrageenan-induced paw edema test are not prominently documented in scientific literature.

Preclinical studies have been conducted on the related compound, difluprednate, primarily in animal models of ocular inflammation. These studies have consistently demonstrated its potent anti-inflammatory activity. For example, in a pediatric study for inflammation following cataract surgery, various signs of ocular inflammation such as anterior chamber cell grade, conjunctival injection, and vitritis were assessed. clinicaltrials.gov In another study, difluprednate was shown to be effective in clearing postoperative inflammation and reducing pain in patients after ocular surgery. nih.gov

The following table summarizes the findings of a study on the anti-inflammatory activity of Ginkgo biloba extract compared to prednisolone and dexamethasone in the cotton pellet-induced granuloma model in rats, which is a standard model for evaluating anti-inflammatory drugs.

Treatment GroupExudate Weight Reduction (%)Granuloma Weight Reduction (%)
Ginkgo biloba (200mg/kg)17%20%
Prednisolone (5mg/kg)22%23%
Dexamethasone (1mg/kg)33%55%
Data derived from a comparative study on anti-inflammatory agents. rdd.edu.iq

Future Research Directions and Derivative Synthesis

Exploration of Novel Synthetic Strategies for Optimized Yield and Selectivity

The synthesis of fluorinated corticosteroids like 6α,9α-Difluoroprednisolone 21-Butyrate is a complex process where achieving high yield and stereoselectivity is paramount. Current research is moving beyond traditional methods, which sometimes rely on hazardous reagents, towards safer and more efficient synthetic pathways.

A significant challenge in corticosteroid synthesis is the stereoselective introduction of fluorine atoms at specific positions. A promising area of research involves the reaction of a stereoselective fluorinating agent with epoxidized corticosteroids that are esterified at the 21-position but not the 17-position. google.com This approach allows for the stereoselective creation of a 6-alpha-fluoro derivative, which is a key intermediate. google.com This method circumvents the use of explosive and toxic gaseous reagents like fluoroperchlorate, which were features of older synthetic routes. google.com Subsequent reaction with hydrofluoric acid can then result in 9α-fluorination and epoxide ring opening to yield difluorinated corticosteroids. google.com

Modern catalytic methods are also being explored to construct the core steroid skeleton with greater efficiency. nih.gov These include innovative strategies such as:

Metallacycle-mediated annulative cross-couplings: This approach can be used for the concise synthesis of the C/D ring system of steroids. nih.gov

Intramolecular dearomatizative cyclization: Using chiral palladium catalysts, this method offers a pathway to steroid cores with high enantiomeric excess. nih.gov

Nazarov Cyclization: An acid-catalyzed cyclization has been shown to be an efficient method for synthesizing D-annulated pentacyclic steroids, demonstrating the potential for novel ring constructions on the steroid framework. nih.gov

Further optimization can be achieved by exploring different reaction conditions and catalysts for key steps, such as the palladium-catalyzed aminocarbonylation used in creating various steroid derivatives. acs.org The goal of these novel strategies is to develop scalable, cost-effective, and environmentally benign processes for producing 6α,9α-Difluoroprednisolone 21-Butyrate and its future derivatives.

Design and Synthesis of New Analogues for Enhanced Receptor Selectivity or Stability

The therapeutic efficacy of corticosteroids is mediated by the glucocorticoid receptor (GR). researchgate.net A major goal in medicinal chemistry is to design analogues that can differentiate between the desired anti-inflammatory effects (transrepression) and the undesired metabolic side effects (transactivation). researchgate.netthieme-connect.com

Future research will focus on creating new analogues of 6α,9α-Difluoroprednisolone 21-Butyrate with improved properties:

Enhanced Receptor Selectivity: The synthesis of "dissociated" glucocorticoids aims to favor the GR monomer, which is believed to be more involved in the anti-inflammatory transrepression pathway. researchgate.net One approach involves derivatizing the steroid scaffold with unique moieties, such as the thioheteroaryl groups seen in the development of thioether steroids. thieme-connect.com For example, a C-21 thiobenzoxazole-substituted prednisolone (B192156) analogue showed a significant reduction in transactivation response with no loss of anti-inflammatory potential. researchgate.netthieme-connect.com

Improved Pharmacokinetics and Stability: Structural modifications can improve a compound's therapeutic index by altering its pharmacokinetics. nih.gov Research into new 16α,17α-acetal glucocorticosteroids has yielded epimers with high receptor affinity combined with a rapid biotransformation rate, potentially leading to fewer systemic side effects. nih.gov The design of novel side chains, such as the 3-oxyazetidine side chain used in developing new Selective Estrogen Receptor Degraders (SERDs), provides a template for how modifications can lead to improved bioavailability and efficacy. nih.gov

The synthesis of these new analogues will draw upon a wide range of organic reactions, including substitutions, cyclizations, and cross-coupling reactions, to modify the core steroid structure at various positions. acs.orgacs.org

Application of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming pharmaceutical research, offering powerful tools for accelerating drug discovery and design. nih.gov These computational methods are increasingly being applied to steroid research.

Key applications in the context of designing derivatives of 6α,9α-Difluoroprednisolone 21-Butyrate include:

Predictive Modeling: AI and ML algorithms can analyze vast datasets to predict the biological activity and properties of novel compounds before they are synthesized. nih.gov Deep neural networks (DNNs), a form of deep learning, can model complex biological processes like steroidogenesis to predict biological age from steroid profiles, demonstrating their capability to handle high-dimensional steroidal data. aticourses.comnews-medical.net

Target Identification and Stratification: Machine learning can be used to analyze clinical data and steroid profiles to identify patient populations most likely to respond to a specific therapy. nih.gov For instance, ML has been used to create combinatorial steroid profiles for diagnosing and subtyping primary aldosteronism, improving upon traditional diagnostic markers. nih.gov

Generative Models for Novel Scaffolds: AI can go beyond prediction and assist in the creation of entirely new molecules. technolynx.com Generative AI models can design novel chemical structures with desired properties, such as high receptor affinity or specific selectivity profiles, providing new starting points for synthesis. technolynx.com

By integrating AI/ML, researchers can more efficiently screen virtual libraries of potential analogues, prioritize candidates for synthesis, and reduce the time and cost associated with drug development. nih.gov

Integration of Multi-Omics Approaches in Steroid Research

To fully understand the biological impact of corticosteroids, researchers are turning to multi-omics approaches, which involve the integrated analysis of different layers of biological information. nih.gov These technologies provide a holistic view of how steroids like 6α,9α-Difluoroprednisolone 21-Butyrate affect cellular systems.

The primary omics fields being integrated into steroid research are:

Genomics: This field studies how an individual's genetic makeup influences their response to corticosteroids. mdpi.comnih.gov Genome-wide association studies (GWAS) have identified genetic loci associated with glucocorticoid responses in various diseases. nih.gov

Transcriptomics: This involves analyzing the complete set of RNA transcripts in a cell to understand how steroids regulate gene expression. mdpi.com Multi-omics analyses have shown that glucocorticoids modulate pathways related to neutrophil degranulation and inflammation. mdpi.com

Proteomics and Metabolomics: These approaches provide a snapshot of the proteins and small-molecule metabolites in a biological sample, respectively. nih.gov They are crucial for identifying downstream biomarkers of glucocorticoid response and understanding the metabolic effects of treatment. nih.govmdpi.com For example, metabolomic pathway analysis has confirmed that the most significant difference between glucocorticoid-treated and untreated groups is in steroid hormone biosynthesis. mdpi.com

By combining these datasets, researchers can build comprehensive models of steroid action. medrxiv.org A multi-omics analysis investigating the effects of glucocorticoid receptor activation revealed a signature that connects genetic variants to changes in DNA methylation and gene expression, which in turn are associated with risk for various diseases. medrxiv.org This integrated approach is essential for unraveling the complex and cell-type-specific mechanisms of action of corticosteroids and for developing more personalized therapeutic strategies. nih.govmdpi.com

Advanced Analytical Technologies for Comprehensive Compound Characterization

The precise characterization of 6α,9α-Difluoroprednisolone 21-Butyrate and its analogues is critical for ensuring purity, potency, and quality. A suite of advanced analytical technologies is employed for this purpose.

Future advancements will likely involve the refinement of these techniques to achieve even lower detection limits and higher throughput, facilitating more detailed pharmacokinetic studies and the analysis of trace-level metabolites in complex biological samples. nih.gov

Table of Compounds

Q & A

Q. What are the critical structural features of 6α,9α-Difluoroprednisolone 21-Butyrate that influence its glucocorticoid activity?

The compound’s glucocorticoid potency arises from its fluorination at C6α and C9α, which enhances receptor binding affinity, and esterification at C21 (butyrate) and C17 (acetate in related derivatives like difluprednate). The fluorination reduces metabolic deactivation, while esterification modulates lipophilicity and tissue penetration. Structural analysis via NMR and X-ray crystallography is essential to confirm stereochemistry, as incorrect positioning of substituents (e.g., 17- vs. 21-ester) drastically alters activity .

Q. What laboratory synthesis routes are documented for 6α,9α-Difluoroprednisolone 21-Butyrate?

Synthesis typically involves selective fluorination of prednisolone at C6α and C9α using HF or fluorinating agents like DAST, followed by esterification at C21 with butyric anhydride. The patent US3780177A details a method using 17,21-diesters, emphasizing regioselective protection-deprotection steps to avoid side reactions . Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/water) ensures high yield (>75%) and purity (>98%) .

Q. Which analytical techniques are optimal for quantifying 6α,9α-Difluoroprednisolone 21-Butyrate in formulations?

Reverse-phase HPLC with UV detection (λ = 240 nm) using a C18 column and mobile phase (acetonitrile:water, 55:45 v/v) is standard. For trace analysis, LC-MS (ESI+ mode, m/z 523.2 [M+H]+) provides higher sensitivity. Calibration curves (1–100 µg/mL, R² > 0.999) and spike-recovery studies (98–102%) validate method accuracy .

Advanced Research Questions

Q. How do metabolic pathways of 6α,9α-Difluoroprednisolone 21-Butyrate differ between in vivo and in vitro models?

In vivo, the compound is rapidly deacetylated to 6α,9α-Difluoroprednisolone 17-butyrate (active metabolite DFB) by esterases in ocular tissues, followed by slower hydrolysis to inert hydroxyfluoroprednisolone butyrate. In vitro (e.g., liver microsomes), CYP3A4 mediates oxidation at C20, producing inactive metabolites. Researchers should use species-specific microsomal assays and LC-MS/MS to map interspecies metabolic disparities .

Q. How can conflicting potency data between 6α,9α-Difluoroprednisolone 21-Butyrate and structural analogs be resolved?

Discrepancies often arise from variations in esterification positions (e.g., 17- vs. 21-ester in difluprednate vs. 21-butyrate). Comparative studies using receptor-binding assays (glucocorticoid receptor α) and transactivation assays (GRE-luciferase) under standardized conditions (IC50, EC50) are critical. Cross-validate results with crystallographic data to correlate structural motifs with activity .

Q. What strategies improve stereochemical fidelity during large-scale synthesis of 6α,9α-Difluoroprednisolone 21-Butyrate?

Optimize fluorination steps using chiral catalysts (e.g., N-fluoropyridinium salts) to minimize racemization. Monitor reaction progress via chiral HPLC (Chiralpak AD-H column, heptane/ethanol). For esterification, employ Mitsunobu conditions (DIAD, Ph3P) to retain β-configuration at C17. Process analytical technology (PAT) tools like FTIR in-line probes ensure real-time quality control .

Q. How can researchers confirm esterification positions (C17 vs. C21) in 6α,9α-Difluoroprednisolone derivatives?

Use 2D NMR techniques (HSQC, HMBC) to assign ester carbonyl signals (δ ~170 ppm in ¹³C NMR) to specific carbons. For example, HMBC correlations between the butyrate carbonyl and C21 (vs. C17) protons resolve positional ambiguity. X-ray crystallography provides definitive confirmation but requires high-purity crystals .

Methodological Considerations

  • Data Contradictions : Address conflicting molecular formulas (e.g., C27H32F2O8 in difluprednate vs. C25H32F2O6 in DFB) by verifying ester substituents via mass spectrometry and elemental analysis .
  • Stereochemical Integrity : Use enantioselective synthesis and advanced spectroscopic validation to prevent misassignment of fluorinated positions .

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